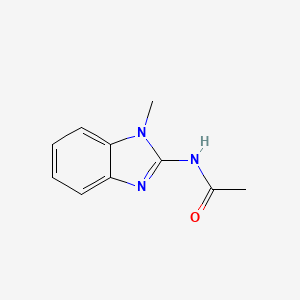
N-(1-methyl-1H-benzimidazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methyl-1H-benzimidazol-2-yl)acetamide is a chemical compound belonging to the benzimidazole family. Benzimidazoles are known for their diverse pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-methyl-1H-benzimidazol-2-yl)acetamide typically involves the condensation of o-phenylenediamine with formic acid or its equivalents, followed by methylation and acetylation steps . The reaction conditions often include the use of solvents like acetonitrile and catalysts such as potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process generally includes rigorous purification steps like recrystallization from ethanol to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(1-methyl-1H-benzimidazol-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride.
Substitution: Halogenation and nitration reactions are typical, using reagents like bromine and nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation; nitric acid for nitration.
Major Products Formed
Oxidation: Formation of this compound oxides.
Reduction: Formation of reduced benzimidazole derivatives.
Substitution: Formation of halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
N-(1-methyl-1H-benzimidazol-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antimicrobial and antiviral properties.
Medicine: Investigated for its role in pain management and anti-inflammatory effects.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1-methyl-1H-benzimidazol-2-yl)acetamide involves its interaction with specific molecular targets. It is known to interfere with carbohydrate metabolism and inhibit the polymerization of microtubules, which is crucial for its antimicrobial and anticancer activities . The compound also affects various signaling pathways, contributing to its anti-inflammatory and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with broad pharmacological activities.
Mebendazole: An antiparasitic benzimidazole that interferes with microtubule formation.
Fenbendazole: Another antiparasitic benzimidazole with a similar mechanism of action.
Uniqueness
N-(1-methyl-1H-benzimidazol-2-yl)acetamide stands out due to its specific methylation and acetylation, which enhance its pharmacological properties and make it a versatile compound for various applications .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N-(1-methylbenzimidazol-2-yl)acetamide |
InChI |
InChI=1S/C10H11N3O/c1-7(14)11-10-12-8-5-3-4-6-9(8)13(10)2/h3-6H,1-2H3,(H,11,12,14) |
InChI Key |
KXTVSMVRPHAFDD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=NC2=CC=CC=C2N1C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


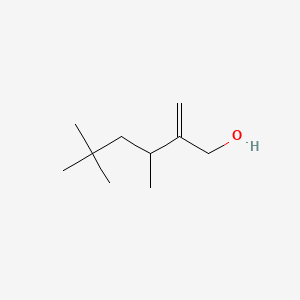

![2-[(3,5-Dichloro-2-methoxybenzoyl)carbamothioylamino]-5-iodobenzoic acid](/img/structure/B13802168.png)




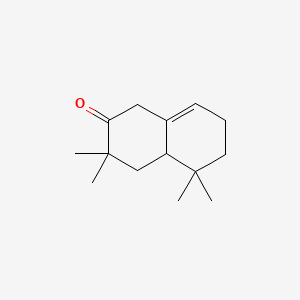
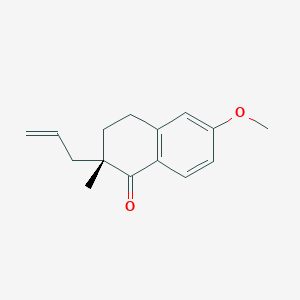
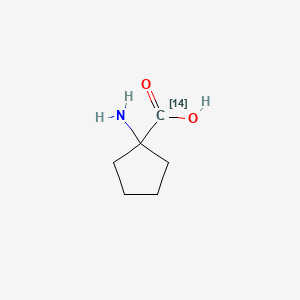

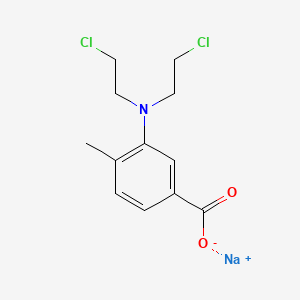
![4-[2-(4-Methylphenyl)hydrazinyl]aniline](/img/structure/B13802241.png)

